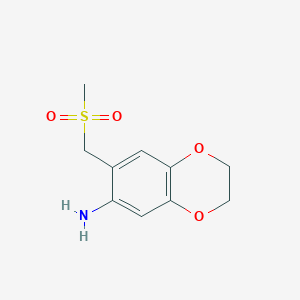

![molecular formula C19H24ClNO B1374561 3-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride CAS No. 1220019-44-2](/img/structure/B1374561.png)

3-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

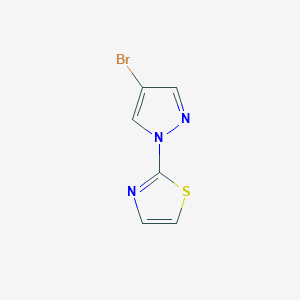

“3-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride” is a piperidine derivative . Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms . They are key synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidinones, which are key precursors for piperidines, has been achieved through an organophotocatalysed [1+2+3] strategy . This strategy enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This mild protocol exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .Molecular Structure Analysis

The molecular structure of “3-[2-([1,1’-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride” includes a piperidine ring attached to a biphenyl group via an ether linkage . The exact molecular structure would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis

The chemical reactions involving piperidines are diverse and depend on the specific substitution patterns of the molecule . The organophotocatalysed [1+2+3] strategy mentioned earlier is one such reaction .Aplicaciones Científicas De Investigación

Paroxetine Hydrochloride

- Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor. It is used for treating various disorders like depression and anxiety. This highlights the application of piperidine derivatives in psychiatric medication (Germann, Ma, Han, & Tikhomirova, 2013).

Cloperastine Hydrochloride

- Cloperastine hydrochloride, another piperidine derivative, is used for treating cough. This study focuses on identifying and quantifying impurities in the drug, showing the importance of purity in pharmaceutical applications (Liu et al., 2020).

Anti-Acetylcholinesterase Activity

- Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and showed significant anti-acetylcholinesterase activity. This suggests their potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Antimicrobial Activity

- A study on substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, which involved piperidine, showed notable antibacterial and antifungal activities. This indicates the role of piperidine derivatives in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).

Molecular Structure and Synthesis

- The synthesis and molecular structure of methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate were studied, showcasing the chemical versatility and potential applications in material science or drug development (Khan et al., 2013).

Allosteric Modulation

- Research on allosteric modulation of the cannabinoid CB1 receptor using piperidine derivatives highlights their potential in neurological disorders like drug abuse and depression (Price et al., 2005).

Direcciones Futuras

Propiedades

IUPAC Name |

3-[2-(2-phenylphenoxy)ethyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO.ClH/c1-2-8-17(9-3-1)18-10-4-5-11-19(18)21-14-12-16-7-6-13-20-15-16;/h1-5,8-11,16,20H,6-7,12-15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVSONFCQVKJTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCOC2=CC=CC=C2C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride | |

CAS RN |

1220019-44-2 |

Source

|

| Record name | Piperidine, 3-[2-([1,1′-biphenyl]-2-yloxy)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1374483.png)

![2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid](/img/structure/B1374486.png)

![1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine](/img/structure/B1374489.png)

![3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374491.png)

![2-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374492.png)

![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)

![3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374494.png)

![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid](/img/structure/B1374498.png)

![2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374501.png)